2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide
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Overview
Description
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-oxo-1,2-dihydropyridines: These compounds are also used in organic synthesis and have similar pharmacological properties.
Uniqueness
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and phenyl groups enhances its pharmacological potential and makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-19-10-5-2-6-11-19)17-29-22-13-7-12-21-20(22)14-15-26(24(21)28)16-18-8-3-1-4-9-18/h1-13H,14-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIQCAAFOJTSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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